5-Bromo-2-hydroxy-4-methoxybenzonitrile

Beschreibung

Historical Context and Development

5-Bromo-2-hydroxy-4-methoxybenzonitrile emerged as a compound of interest in the early 21st century, with its first documented synthesis methods appearing in patent literature around 2013. The compound gained attention due to its structural similarity to pharmacologically active benzonitrile derivatives, particularly in oncology research. Early synthetic routes focused on bromination and methoxylation of precursor molecules, such as 2-hydroxy-4-methoxybenzonitrile, using bromine in acetic acid or dichloromethane. Advances in regioselective substitution techniques enabled precise positioning of functional groups, which became critical for optimizing its chemical reactivity.

Nomenclature and Classification

Systematic IUPAC Name : this compound.

Classification : Halogenated aromatic nitrile.

Synonyms :

- 5-Bromo-2-hydroxy-4-methoxy-benzonitrile

- Benzaldehyde, 5-bromo-2-hydroxy-4-methoxy-

- CAS No. 1379779-22-2

The compound belongs to the benzonitrile family, characterized by a nitrile group (-C≡N) attached to a benzene ring. Its classification as a tri-substituted aromatic nitrile reflects the bromine (electrophilic substituent), hydroxyl (electron-donating group), and methoxy (ortho/para-directing group) functionalities.

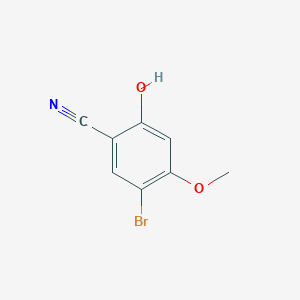

Structural Characteristics and Molecular Description

Structural Features

- Benzene Core : Substituted at positions 2 (hydroxyl), 4 (methoxy), and 5 (bromo).

- Functional Groups :

- Nitrile (-C≡N) at position 1.

- Hydroxyl (-OH) at position 2.

- Methoxy (-OCH₃) at position 4.

- Bromine (-Br) at position 5.

Key Structural Data :

| Property | Value | Source |

|---|---|---|

| SMILES | COC1=C(C=C(C(=C1)O)C#N)Br | |

| InChI Key | UCBVLFPUDKPKAC-UHFFFAOYSA-N | |

| Density | 1.7 ± 0.1 g/cm³ | |

| Boiling Point | 348.2 ± 42.0°C at 760 mmHg |

The hydroxyl and methoxy groups create intramolecular hydrogen bonding, influencing solubility and crystallization behavior. Bromine’s electronegativity enhances stability against nucleophilic attack at the nitrile group.

Position in Benzonitrile Chemistry

This compound occupies a niche in benzonitrile chemistry due to its unique substitution pattern, which enables diverse reactivity:

- Electrophilic Substitution : The methoxy group directs incoming electrophiles to the para position (relative to itself), while bromine deactivates the ring.

- Nitrile Reactivity : The -C≡N group participates in cycloaddition reactions and serves as a precursor to amines via reduction.

- Comparative Analysis :

The compound’s trifunctional design makes it valuable in synthesizing heterocyclic compounds, particularly indole and quinoline derivatives. Its role in metal-organic frameworks (MOFs) is under investigation, leveraging the nitrile’s coordination capability.

Eigenschaften

IUPAC Name |

5-bromo-2-hydroxy-4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBVLFPUDKPKAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydroxy-4-methoxybenzonitrile can be achieved through several methods. One common approach involves the bromination of 2-hydroxy-4-methoxybenzonitrile. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-2-hydroxy-4-methoxybenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are utilized.

Major Products Formed:

Substitution Reactions: Products include various substituted benzonitriles.

Oxidation Reactions: Products include quinones and other oxidized derivatives.

Reduction Reactions: Products include primary amines and other reduced compounds.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that derivatives of 5-bromo-2-hydroxy-4-methoxybenzonitrile may exhibit anticancer properties. Compounds containing similar structural motifs have been studied for their ability to inhibit cancer cell proliferation. For instance, a study on hydrazone derivatives derived from 5-bromo-2-methoxybenzaldehyde demonstrated notable cytotoxic effects against various cancer cell lines, suggesting potential applications in developing anticancer agents .

Synthesis of Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the preparation of drugs targeting diseases like diabetes and cancer. For example, the compound has been linked to the synthesis of sodium-glucose cotransporter 2 inhibitors, which are currently under investigation for diabetes therapy .

The biological activity of compounds related to this compound has been documented extensively. These compounds have shown promise as inhibitors in various biological pathways, including those involved in inflammation and metabolic disorders. Their ability to interact with specific receptors makes them candidates for further pharmacological studies .

Development of Functional Materials

The compound has potential applications in the development of functional materials, particularly in organic electronics and photonic devices. Its structural properties allow for effective incorporation into polymer matrices, enhancing the performance of devices such as OLEDs (Organic Light Emitting Diodes) and solar cells.

Synthesis of Dyes and Pigments

This compound can be utilized in synthesizing dyes and pigments due to its chromophoric properties. The compound's ability to absorb light at specific wavelengths makes it suitable for applications in textiles and coatings.

Synthesis Pathways

A comprehensive analysis of synthetic pathways reveals efficient methods for producing this compound and its derivatives. A notable method involves bromination followed by hydrolysis and nitration, yielding high purity products suitable for pharmaceutical applications .

Industrial Applications

In industrial settings, the scalability of synthesizing this compound has been demonstrated, with processes yielding significant quantities while maintaining cost-effectiveness . This scalability is crucial for meeting market demands for pharmaceutical intermediates.

Data Tables

Wirkmechanismus

The mechanism of action of 5-Bromo-2-hydroxy-4-methoxybenzonitrile depends on its specific application. In medicinal chemistry, its effects are often mediated through interactions with biological targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to therapeutic effects. The molecular pathways involved can vary, but common mechanisms include enzyme inhibition, receptor modulation, and interference with cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 5-bromo-2-hydroxy-4-methoxybenzonitrile with four analogs, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Functional Group Variations

Key Observations :

- The hydroxyl group in this compound enables hydrogen bonding, critical for crystal packing and solubility in polar solvents .

- The methoxy group at position 4 enhances lipophilicity compared to 5-bromo-2-hydroxybenzonitrile, favoring membrane permeability in drug design .

- Chlorine substitution (as in 5-bromo-2-chloro-4-methoxybenzonitrile) introduces steric and electronic effects, altering reactivity in Suzuki-Miyaura couplings .

Physicochemical Properties

- Hydrogen Bonding: 5-Bromo-2-hydroxybenzonitrile forms infinite 1D chains via O–H⋯N interactions (O⋯N distance: ~2.80 Å) . In this compound, the methoxy group at position 4 may disrupt extended hydrogen-bonded networks, reducing crystallinity compared to its non-methoxy analog .

- Thermal Stability :

- Methoxy-substituted derivatives (e.g., 5-bromo-2-methoxybenzonitrile) exhibit higher melting points due to reduced polarity .

Biologische Aktivität

5-Bromo-2-hydroxy-4-methoxybenzonitrile is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a benzonitrile framework. This unique arrangement of functional groups contributes to its reactivity and interactions with biological targets.

The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. The compound has been shown to exhibit the following mechanisms:

- Enzyme Inhibition : It acts as an inhibitor for various enzymes, which can lead to altered metabolic pathways. For instance, it has been studied for its potential as an enzyme inhibitor in metabolic disorders.

- Receptor Modulation : The compound may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.

Biological Applications

This compound has been explored for several biological applications:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer activity, potentially through the induction of apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Study on Enzyme Interactions : A study demonstrated that derivatives of this compound could effectively inhibit specific enzymes involved in metabolic pathways related to diabetes. The research highlighted the potential for developing new SGLT2 inhibitors based on this compound .

- Anticancer Activity Assessment : In vitro studies assessed the anticancer effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells, suggesting further investigation into its use as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to understand its unique properties better:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Bromo-4-hydroxy-5-methoxybenzonitrile | Similar brominated structure | Antimicrobial properties |

| 3-Bromo-4-hydroxy-5-methoxybenzonitrile | Variation in substitution pattern | Potential anticancer activity |

| 5-Bromo-2-methoxybenzonitrile | Lacks hydroxyl group | Lower enzyme inhibition |

This table illustrates how variations in the structure influence the biological activities of these compounds.

Q & A

What established synthetic methodologies are available for 5-Bromo-2-hydroxy-4-methoxybenzonitrile, and how can regioselectivity be optimized?

Basic Research Focus

The synthesis of brominated hydroxy-methoxybenzonitriles typically involves multi-step functionalization. For example, bromination of o-cyanophenol derivatives (e.g., 2-hydroxybenzonitrile) using bromine or electrophilic brominating agents under controlled conditions can introduce bromine at the para position relative to the hydroxyl group . Methoxy group introduction may require alkylation of the hydroxyl group via nucleophilic substitution (e.g., methyl iodide in alkaline conditions) or protection/deprotection strategies to avoid over-substitution. Optimization involves solvent selection (polar aprotic solvents like DMF enhance reactivity) and temperature control (0–25°C to minimize side reactions). Catalytic systems, such as cobalt(II) complexes, can improve yields in nitrile formation steps .

How does crystallographic analysis elucidate hydrogen-bonding interactions and molecular packing in 5-Bromo-2-hydroxybenzonitrile analogs?

Advanced Research Focus

Single-crystal X-ray diffraction (SCXRD) studies of 5-Bromo-2-hydroxybenzonitrile reveal a triclinic crystal system (space group P1) with two molecules per asymmetric unit. The hydroxyl group forms strong intramolecular O–H⋯N hydrogen bonds (O⋯N distances: 2.805–2.810 Å, angles: 170–175°), creating infinite 1D chains . These interactions stabilize the planar molecular conformation (RMSD <0.03 Å for non-H atoms) and influence solubility and melting behavior. Researchers should use SHELXL for refinement, ensuring proper handling of hydrogen atoms via riding models (C–H) and semi-free refinement for O–H groups . For derivatives like this compound, steric effects from the methoxy group may alter packing motifs, requiring comparative lattice energy calculations.

What analytical techniques are critical for confirming the purity and structural integrity of this compound?

Basic Research Focus

Key methods include:

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z ≈ 242.97 for C₈H₅BrNO₂).

- FTIR Spectroscopy: Identifies functional groups (e.g., nitrile stretch ~2230 cm⁻¹, O–H stretch ~3200 cm⁻¹).

- NMR Spectroscopy: ¹H NMR resolves methoxy (δ ~3.8 ppm) and aromatic protons (J-coupling patterns confirm substitution). Recrystallization from chloroform (as in ) improves purity, with melting point analysis (e.g., 108–110°C for related compounds) serving as a secondary check .

How do electronic effects of substituents (Br, OH, OCH₃) influence the reactivity of benzonitrile derivatives in cross-coupling reactions?

Advanced Research Focus

The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, but its reactivity is modulated by electron-donating groups (e.g., OCH₃) and electron-withdrawing groups (e.g., CN). The hydroxyl group enhances electrophilicity at the ortho position via resonance, while methoxy groups direct substitution via steric and electronic effects. For example, in palladium-catalyzed reactions, the nitrile group stabilizes intermediates through π-backbonding. Researchers should optimize ligand systems (e.g., Pd(PPh₃)₄) and solvent polarity (toluene/ethanol mixtures) to balance reactivity and selectivity . Kinetic studies using GC-MS or in situ IR can track reaction progress.

What strategies resolve contradictions in spectroscopic data for structurally similar brominated benzonitriles?

Advanced Research Focus

Discrepancies in NMR or XRD data often arise from polymorphism or solvent-dependent conformational changes. For instance, 5-Bromo-2-hydroxybenzonitrile exhibits two distinct hydrogen-bonded conformers in the asymmetric unit . To address ambiguity:

- Perform variable-temperature NMR to assess dynamic effects.

- Compare experimental data with DFT-calculated spectra (e.g., B3LYP/6-31G* level) to validate assignments.

- Use PXRD to rule out polymorphic contamination. Cross-referencing with crystallographic databases (e.g., Cambridge Structural Database) ensures consistency .

How can computational modeling predict the biological activity of this compound derivatives?

Advanced Research Focus

Docking studies (e.g., AutoDock Vina) can simulate interactions with therapeutic targets (e.g., kinase enzymes). The bromine and nitrile groups enhance hydrophobic and dipole interactions, respectively. Quantitative Structure-Activity Relationship (QSAR) models trained on analogs (e.g., antiretroviral or anticancer agents ) should incorporate Hammett σ constants (σ≈0.23 for Br, -0.27 for OCH₃) to predict electronic contributions. MD simulations (NAMD/GROMACS) assess binding stability over time. Validate predictions with in vitro assays (e.g., IC₅₀ measurements).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.